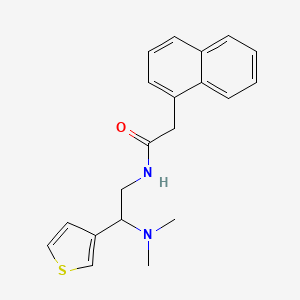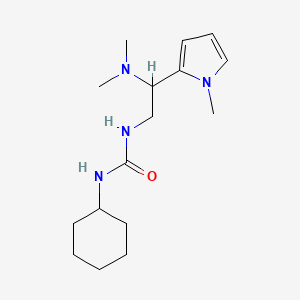
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is an organic compound that features a cyclohexyl group, a dimethylamino group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl isocyanate with 1-methyl-1H-pyrrole-2-carboxaldehyde to form an intermediate.
Addition of Dimethylamine: The intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active compound.
Biological Studies: Used in studies to understand its interaction with biological targets.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-cyclohexyl-3-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)urea: Lacks the methyl group on the pyrrole ring.
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-2-yl)ethyl)urea: Contains an indole ring instead of a pyrrole ring.
Uniqueness
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h7,10-11,13,15H,4-6,8-9,12H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYZJPLXYCRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)
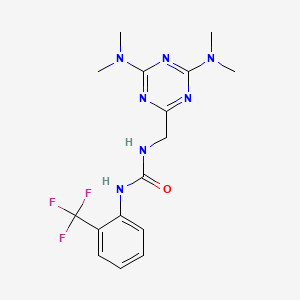
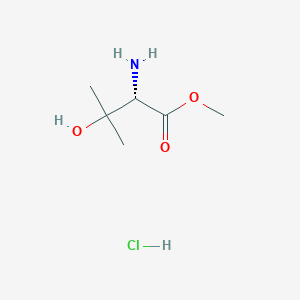

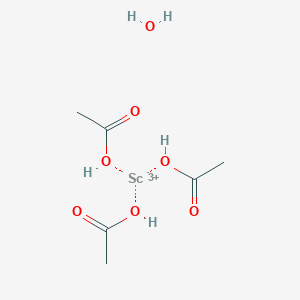
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)
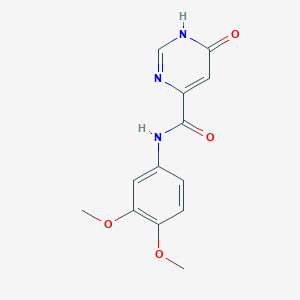

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2432304.png)
![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)

